molecular formula C12H13N3O B13677499 4-Methyl-3-(m-tolyl)-1H-pyrazole-5-carboxamide

4-Methyl-3-(m-tolyl)-1H-pyrazole-5-carboxamide

Cat. No.: B13677499
M. Wt: 215.25 g/mol
InChI Key: HHNJBPLYKUXVRI-UHFFFAOYSA-N
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Description

4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine: (MFCD08445794) is a chemical compound with the molecular formula C11H13N3 . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with unique properties .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs targeting various diseases .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating conditions such as cancer, infections, and inflammatory diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 4-Methyl-1H-pyrazol-5-amine
  • 3-Methylphenyl-1H-pyrazol-5-amine
  • 4-Methyl-3-phenyl-1H-pyrazol-5-amine

Comparison: Compared to its similar compounds, 4-Methyl-3-(3-methylphenyl)-1H-pyrazol-5-amine exhibits unique properties due to the presence of both methyl and phenyl groups. These substituents influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-methyl-3-(3-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H13N3O/c1-7-4-3-5-9(6-7)10-8(2)11(12(13)16)15-14-10/h3-6H,1-2H3,(H2,13,16)(H,14,15)

InChI Key

HHNJBPLYKUXVRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=C2C)C(=O)N

Origin of Product

United States

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